2,6-Diethylphenyl isocyanate

Overview

Description

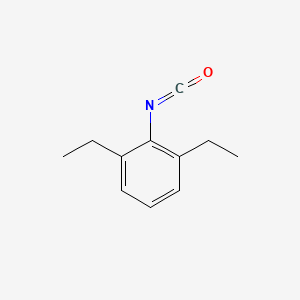

2,6-Diethylphenyl isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with two ethyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diethylphenyl isocyanate can be synthesized through several methods:

-

Phosgenation of Amines: : The most common method involves the reaction of 2,6-diethylphenylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate. [ \text{C2H5-C6H3-NH2} + \text{COCl2} \rightarrow \text{C2H5-C6H3-NCO} + 2 \text{HCl} ]

-

Curtius Rearrangement: : Another method involves the thermal decomposition of acyl azides derived from 2,6-diethylbenzoic acid. This method is less commonly used due to the hazardous nature of azides. [ \text{C2H5-C6H3-CO-N3} \rightarrow \text{C2H5-C6H3-NCO} + \text{N2} ]

Industrial Production Methods

Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The process requires stringent safety measures due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylphenyl isocyanate undergoes several types of reactions:

-

Addition Reactions: : It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{C2H5-C6H3-NCO} + \text{ROH} \rightarrow \text{C2H5-C6H3-NH-COOR} ] [ \text{C2H5-C6H3-NCO} + \text{RNH2} \rightarrow \text{C2H5-C6H3-NH-CONHR} ]

-

Hydrolysis: : It reacts with water to form 2,6-diethylphenylamine and carbon dioxide. [ \text{C2H5-C6H3-NCO} + \text{H2O} \rightarrow \text{C2H5-C6H3-NH2} + \text{CO2} ]

Common Reagents and Conditions

Alcohols and Amines: These nucleophiles react readily with this compound under mild conditions to form urethanes and ureas.

Water: Hydrolysis occurs readily in the presence of water, leading to the formation of the corresponding amine and carbon dioxide.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines: Formed from hydrolysis.

Scientific Research Applications

2,6-Diethylphenyl isocyanate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It is used in the production of polyurethanes, which are widely used in foams, coatings, and adhesives.

Biological Research: It is used in the modification of biomolecules for studying protein interactions and functions.

Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2,6-diethylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts with nucleophiles such as alcohols, amines, and water. The reaction typically involves the formation of a tetrahedral intermediate, which then decomposes to form the final product.

Comparison with Similar Compounds

Similar Compounds

Phenyl isocyanate: The parent compound without the ethyl substitutions.

2,6-Dimethylphenyl isocyanate: Similar structure but with methyl groups instead of ethyl groups.

Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.

Uniqueness

2,6-Diethylphenyl isocyanate is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s reactivity compared to its methyl-substituted or unsubstituted counterparts.

Biological Activity

2,6-Diethylphenyl isocyanate (DEPI) is an organic compound with significant biological activity, particularly in relation to its interactions with proteins and enzymes. Its molecular formula is , and it has been studied for its potential applications in various fields, including pharmaceuticals and material sciences.

Covalent Binding : DEPI primarily exerts its biological effects through covalent binding to nucleophilic sites on proteins, such as amino and thiol groups. This interaction leads to the formation of stable adducts, which can modify the activity of enzymes and other biomolecules. Such modifications can either inhibit or enhance enzyme activity depending on the specific site of interaction.

Cellular Effects : The compound influences several cellular processes, including:

- Protein Modification : DEPI can react with amino acids in proteins, leading to changes in their structure and function. This modification can affect cellular signaling pathways and gene expression.

- Metabolic Pathways : It participates in various metabolic pathways and can be metabolized by cytochrome P450 enzymes into different metabolites that may have distinct biological activities.

Toxicological Profile

Respiratory Sensitization : Exposure to DEPI has been associated with respiratory sensitization and irritation. In occupational settings, workers exposed to isocyanates, including DEPI, have reported symptoms such as asthma and bronchitis .

Neurotoxicity : Limited case studies suggest potential neurotoxic effects associated with isocyanate exposure. Symptoms reported include cognitive impairment and peripheral neuropathy among workers exposed to diisocyanates .

Dose-Dependent Effects

Research indicates that the effects of DEPI are dose-dependent. At lower concentrations, it may enhance protein stability or modulate enzyme functions beneficially. However, at higher doses, it can cause significant cellular damage and inflammation.

Case Studies

- Occupational Exposure : A study involving workers in a polyurethane production facility found that prolonged exposure to diisocyanates led to respiratory issues and neurological symptoms. Workers reported chronic cough, wheezing, and cognitive difficulties over time .

- Animal Models : In animal studies, exposure to varying doses of DEPI demonstrated a clear threshold above which toxic effects became evident. Low doses showed minimal effects while higher doses resulted in significant organ toxicity and inflammation.

Data Tables

Properties

IUPAC Name |

1,3-diethyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSRFKVPUCQCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408929 | |

| Record name | 2,6-Diethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20458-99-5 | |

| Record name | 2,6-Diethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Diethylphenyl isocyanate in the context of butachlor degradation?

A: The research highlights the role of microbial consortia in the biodegradation of the herbicide Butachlor []. This compound was identified as one of the intermediate metabolites produced during this degradation process by a syntrophic pair of bacteria. This suggests that these microorganisms possess enzymatic pathways capable of cleaving specific bonds within the Butachlor molecule, leading to the formation of this compound and other breakdown products []. Understanding the formation and fate of such intermediates is crucial for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.